2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide
Description
2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide is a synthetic organic compound featuring a thiophene core substituted with a phenyl group at position 5, a carboxamide group at position 3, and a naphthalen-1-yl acetamido moiety at position 2. This structure combines aromatic (naphthalene, phenyl) and heterocyclic (thiophene) components, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.
Properties
IUPAC Name |
2-[(2-naphthalen-1-ylacetyl)amino]-5-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c24-22(27)19-14-20(16-8-2-1-3-9-16)28-23(19)25-21(26)13-17-11-6-10-15-7-4-5-12-18(15)17/h1-12,14H,13H2,(H2,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNYPGMUKANTKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the acylation of 2-(naphthalen-1-yl)acetamide with 5-phenylthiophene-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamido group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : The target compound’s acetamido-thiophene scaffold likely requires precise coupling conditions (e.g., peptide-like synthesis), contrasting with 2w’s sulfonamide formation using NaH/THF .
- Data Gaps: No direct enzymatic or cellular activity data for the target compound is available in the provided evidence. Further studies should prioritize assays for kinase inhibition or antimicrobial activity.
Biological Activity
2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with naphthalene and phenyl groups, which contribute to its unique properties. The structure can be represented as follows:
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 306.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Research indicates that 2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide exhibits several biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies, particularly against breast and prostate cancer cell lines.
- Antimicrobial Activity : Studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Therapeutic Applications
The compound is being explored for its potential applications in:
- Cancer Therapy : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Infectious Diseases : Its antimicrobial properties may provide a basis for developing new treatments for bacterial infections.
Case Studies
- Anticancer Activity :
- Antimicrobial Efficacy :
In Vitro Studies
In vitro assays have provided insights into the biological activity of the compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15 | Cytotoxicity |
| PC-3 | 20 | Cytotoxicity |
| S. aureus | 32 | Antibacterial activity |
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-(Naphthalen-1-yl)acetamido)-5-phenylthiophene-3-carboxamide?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiophene core. Key steps include:
Naphthalene Acetamide Formation : React naphthalen-1-ylacetic acid with a thiophene-3-carboxylic acid derivative via coupling reagents (e.g., EDC/HOBt) to form the acetamido linkage.
Thiophene Ring Substitution : Introduce the phenyl group at the 5-position of the thiophene ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with phenylboronic acid) .
Carboxamide Functionalization : Activate the carboxylic acid group (e.g., via CDI or thionyl chloride) and react with ammonia or amines to form the carboxamide .
Note: Purity optimization may require column chromatography or recrystallization using solvents like ethyl acetate/hexane .
Q. How is the compound characterized structurally?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., naphthalene protons at δ 7.2–8.5 ppm, thiophene protons at δ 6.8–7.3 ppm) .
- X-ray Crystallography : Single-crystal analysis to resolve spatial arrangements, particularly for confirming stereochemistry in acetamido linkages .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodological Answer : Initial screening includes:
- Antioxidant Activity : DPPH radical scavenging assay (IC comparison with ascorbic acid) .
- Anti-inflammatory Testing : Carrageenan-induced paw edema in rodent models to measure inhibition of inflammation .
- Cytotoxicity Profiling : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can conflicting data in biological activity be resolved for this compound?
- Methodological Answer : Contradictions (e.g., variable IC values across studies) may arise from:
- Substituent Position Effects : The anti-inflammatory activity of thiophene derivatives is highly sensitive to phenyl and naphthalene substituent positions . Validate via comparative studies with positional isomers.
- Assay Conditions : Standardize protocols (e.g., solvent/DMSO concentration in cell-based assays) to minimize artifacts .
- Metabolite Interference : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
Q. What computational methods can predict the compound’s binding affinity for target proteins?
- Methodological Answer : Advanced approaches include:
- Molecular Docking (AutoDock Vina) : Screen against inflammatory targets (e.g., COX-2) using the compound’s minimized 3D structure (DFT-optimized geometry) .
- Molecular Dynamics (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess binding stability (RMSD/RMSF analysis) .
- QSAR Modeling : Corrogate electronic parameters (e.g., HOMO-LUMO gaps from DFT) with experimental IC values to refine activity predictions .
Q. How can synthetic yield be optimized for large-scale studies?
- Methodological Answer : Improve yield through:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc) vs. PdCl(PPh)) for Suzuki-Miyaura coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >90% purity .
- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to enhance eco-compatibility without sacrificing yield .
Q. What analytical techniques are critical for stability studies?
- Methodological Answer : Stability under varying conditions is assessed via:
- HPLC-UV/PDA : Monitor degradation products at accelerated temperatures (40–60°C) .
- Mass Spectrometric Imaging (MALDI-TOF) : Detect photodegradation in solid-state samples exposed to UV light .
- Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (T > 200°C suggests suitability for high-temperature applications) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
